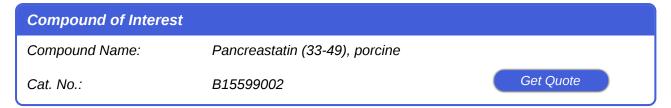


Application Notes and Protocols: Reconstitution of Lyophilized Porcine Pancreastatin (33-49)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin, a peptide fragment derived from chromogranin A, is a key regulator of various metabolic processes. The porcine Pancreastatin (33-49) fragment is a biologically active peptide that has been shown to inhibit insulin secretion and modulate glucose metabolism.[1] [2][3][4] This document provides detailed application notes and protocols for the reconstitution, storage, and use of lyophilized porcine Pancreastatin (33-49) in common experimental settings.

Product Information



Characteristic	Description	
Product Name	Porcine Pancreastatin (33-49)	
Appearance	Lyophilized white powder	
Molecular Formula	Câ,^â,,,Hâ, â,,â,fNâ,,â,fOâ,,â,‰	
Molecular Weight	1947.1 g/mol	
Purity	>95% (as determined by HPLC)	
Storage (Lyophilized)	Short-term: 4°C; Long-term: -20°C for up to 12 months.[5]	
Storage (Reconstituted)	Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles.	

Reconstitution Protocol

Lyophilized porcine Pancreastatin (33-49) has limited solubility in water. The following protocol is recommended for effective reconstitution.

Materials:

- Lyophilized porcine Pancreastatin (33-49) vial
- Sterile, high-purity water
- 0.1 N Acetic Acid (optional, for acidic peptides)
- Ammonium hydroxide solution (e.g., 1% v/v) or other suitable alkaline solution (for basic peptides)
- Sterile polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:



- Equilibrate: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from entering the vial.
- Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
- Initial Solubilization:
 - Porcine Pancreastatin (33-49) is slightly soluble in water but can be dissolved at a pH > 9.
 - Add a small amount of a sterile, dilute alkaline solution, such as 1% ammonium hydroxide, to the vial to dissolve the peptide. Use the minimum volume necessary.
 - Alternatively, for initial attempts, sterile, high-purity water can be used, but complete dissolution may not occur.
- Dilution: Once the peptide is dissolved, it can be further diluted with the desired sterile buffer (e.g., PBS, pH 7.4) to the final working concentration.
- Vortexing: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation or aggregation.
- Aliquoting and Storage:
 - For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes in sterile polypropylene tubes.
 - Store the aliquots at -20°C or lower.
 - Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified for your specific application.

Experimental ProtocolsIn Vitro: Glucose Uptake Assay in Adipocytes

This protocol describes how to measure the effect of porcine Pancreastatin (33-49) on glucose uptake in differentiated adipocytes (e.g., 3T3-L1 cells).



Materials:

- Differentiated adipocytes (e.g., 3T3-L1) in 96-well plates
- Reconstituted porcine Pancreastatin (33-49)
- Insulin solution (1 ÂμΜ)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
- 2-Deoxy-D-[³H]glucose (2-DG) or a colorimetric/fluorometric glucose uptake assay kit
- Phosphate-Buffered Saline (PBS)
- · Cell lysis buffer
- Scintillation counter or plate reader

Procedure:

- Cell Preparation: Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate.
- Serum Starvation: Wash the differentiated adipocytes twice with PBS and then starve them in serum-free medium overnight to increase glucose transporter sensitivity.
- Glucose Starvation: The next day, wash the cells three times with PBS and then incubate them with 100 ÂμL of KRPH buffer containing 2% BSA for 40-60 minutes to starve them of glucose.
- Treatment:
 - Prepare different concentrations of porcine Pancreastatin (33-49) in KRPH buffer.
 - Add the Pancreastatin (33-49) solutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes).
 - \circ Include a control group with buffer only and a positive control group with insulin (1 $\hat{A}\mu M$) to stimulate glucose uptake.



- Glucose Uptake Measurement:
 - Add 10 ÂμL of 10 mM 2-Deoxy-D-glucose (2-DG) to each well.[6]
 - Incubate for 20 minutes.
 - Wash the cells three times with ice-cold PBS to stop glucose uptake.
- Cell Lysis and Detection:
 - Lyse the cells with a suitable lysis buffer.
 - If using radiolabeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.
 - If using a commercial kit, follow the manufacturer's instructions for detection.[6]

In Vivo: Effect on Insulin and Glucagon Secretion in Mice

This protocol outlines a method to investigate the in vivo effects of porcine Pancreastatin (33-49) on insulin and glucagon secretion in mice.

Materials:

- Male NMRI mice (or other suitable strain)
- Reconstituted porcine Pancreastatin (33-49)
- Saline solution (0.9% NaCl)
- Glucose solution
- Anesthetic agent
- Blood collection supplies (e.g., heparinized capillary tubes)
- ELISA kits for insulin and glucagon



Procedure:

- Animal Preparation: Acclimatize the mice to the experimental conditions. Fast the mice overnight before the experiment.
- Peptide Administration:
 - Anesthetize the mice.
 - Administer porcine Pancreastatin (33-49) via intravenous injection at a specific dose (e.g.,
 4.0 nmol/kg body weight).[1]
 - Administer saline to the control group.
- Glucose Challenge (Optional): To study the effect on glucose-stimulated insulin secretion, a glucose solution can be injected intravenously after the peptide administration.
- · Blood Sampling:
 - Collect blood samples at various time points after injection (e.g., 2, 6, 15, and 30 minutes).
 - Collect blood from the retro-orbital plexus or tail vein into heparinized tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at
 -20°C or lower until analysis.
- Hormone Measurement: Measure the plasma concentrations of insulin and glucagon using specific ELISA kits according to the manufacturer's instructions.

Data Presentation

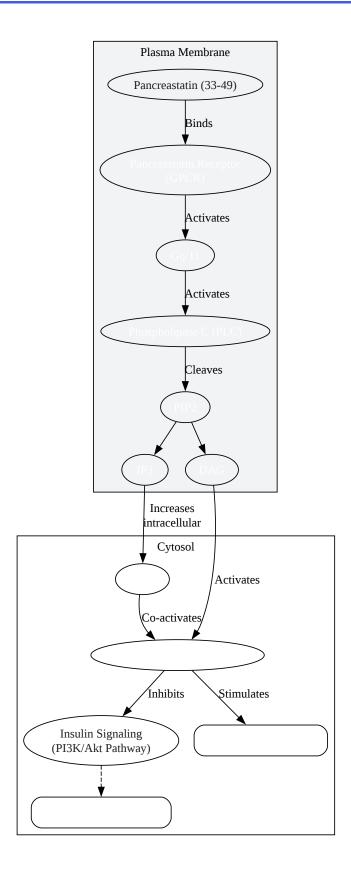
Table 1: Dose-Dependent Effects of Porcine Pancreastatin (33-49) on Insulin Secretion



Concentration	Effect on Insulin Secretion	Experimental Model	Reference
10 nM	Inhibition of glucose- stimulated insulin release	Perfused rat pancreas	[2]
100 nM	Maximal inhibition of ß-cell DNA synthesis and decreased insulin secretion	Fetal rat pancreatic islets in culture	[7]
15 nmol/L	Significant inhibition of the first phase of glucose-induced insulin release	Perfused rat pancreas	[8]
4.0 nmol/kg (i.v.)	Lowered basal plasma insulin concentration	In vivo (mouse)	[1]

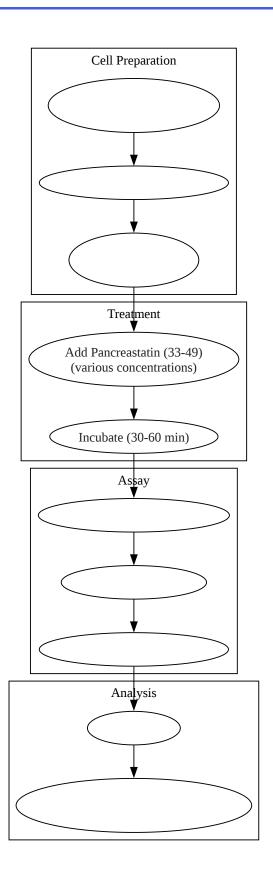
Signaling Pathways and Workflows





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